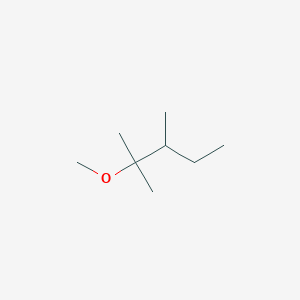

2-Methoxy-2,3-dimethylpentane

Beschreibung

2-Methoxy-2,3-dimethylpentane is a branched alkane derivative featuring a methoxy (-OCH₃) substituent at the second carbon and methyl groups at the second and third carbons. The methoxy group introduces polarity, likely influencing solubility in polar solvents and boiling points compared to non-functionalized alkanes .

Eigenschaften

CAS-Nummer |

89045-02-3 |

|---|---|

Molekularformel |

C8H18O |

Molekulargewicht |

130.23 g/mol |

IUPAC-Name |

2-methoxy-2,3-dimethylpentane |

InChI |

InChI=1S/C8H18O/c1-6-7(2)8(3,4)9-5/h7H,6H2,1-5H3 |

InChI-Schlüssel |

YJYBCKXPIQHVKB-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C)C(C)(C)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-2,3-dimethylpentane typically involves the etherification of 2,3-dimethylpentanol with methanol in the presence of an acid catalyst. The reaction conditions often include:

Temperature: Moderate temperatures around 60-80°C.

Catalyst: Acid catalysts such as sulfuric acid or hydrochloric acid.

Solvent: Methanol acts as both the reactant and the solvent.

Industrial Production Methods

On an industrial scale, the production of 2-Methoxy-2,3-dimethylpentane may involve continuous flow reactors to ensure efficient mixing and reaction rates. The process is optimized to maximize yield and purity, often involving distillation steps to separate the desired product from by-products and unreacted starting materials.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methoxy-2,3-dimethylpentane can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it back to the alcohol form.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenating agents like hydrogen bromide (HBr) or hydrogen chloride (HCl) can be used for substitution reactions.

Major Products

Oxidation: Produces ketones or aldehydes.

Reduction: Produces alcohols.

Substitution: Produces halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

2-Methoxy-2,3-dimethylpentane has several applications in scientific research:

Chemistry: Used as a solvent and reagent in organic synthesis.

Biology: Employed in studies involving lipid membranes due to its hydrophobic nature.

Medicine: Investigated for its potential use in drug delivery systems.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of 2-Methoxy-2,3-dimethylpentane involves its interaction with various molecular targets, primarily through its ether functional group. It can participate in hydrogen bonding and van der Waals interactions, influencing the behavior of biological membranes and proteins. The pathways involved include:

Membrane Interaction: Alters membrane fluidity and permeability.

Protein Binding: Can bind to hydrophobic pockets in proteins, affecting their function.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare 2-Methoxy-2,3-dimethylpentane with structurally related compounds, leveraging data from the provided evidence:

Key Comparative Insights:

Structural and Functional Differences: The methoxy group in 2-Methoxy-2,3-dimethylpentane increases polarity compared to 2,3-dimethylpentane, likely enhancing solubility in polar solvents like ethanol or acetone. This contrasts with 2,3-dimethylpentane, which is nonpolar and primarily miscible in hydrocarbons . Compared to 2-Methoxy-2,4-dimethylpentan-1-amine (a structural analog with an amine group), the absence of a basic nitrogen in 2-Methoxy-2,3-dimethylpentane reduces its reactivity in acid-base reactions .

Thermodynamic Properties :

- The boiling point of 2-Methoxy-2,3-dimethylpentane is estimated to be higher than 2,3-dimethylpentane (79–81°C) due to dipole-dipole interactions from the methoxy group. For reference, methoxypropane (a simpler analog) has a boiling point of 38°C, suggesting that branching and larger molecular size elevate boiling points .

Hazard Profile :

- Like 2,3-dimethylpentane, 2-Methoxy-2,3-dimethylpentane is expected to be flammable (Hazard Class 3) and a mild irritant. However, the methoxy group may introduce additional toxicity risks, such as metabolic interference, as seen in other methoxyalkanes .

- In contrast, 3-(3,4-Dimethoxyphenyl)pentan-2-one, with aromatic methoxy groups, exhibits lower volatility and flammability but may pose environmental persistence concerns .

Research Findings and Limitations

- Safety Handling : Workplace controls for 2,3-dimethylpentane, such as ventilation and PPE (e.g., flame-resistant gloves), are recommended for its methoxy analog due to shared flammability risks .

- Data Gaps : The absence of experimental data for 2-Methoxy-2,3-dimethylpentane limits precise comparisons. Further studies on its reactivity, toxicity, and thermodynamic properties are needed.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.